Orthogonal Reactivity vs. N-Methyl Analog
The compound's unsubstituted lactam nitrogen (N-2) allows for N-alkylation or N-arylation as a primary diversification step, a route blocked in N-methyl analogs . While the N-methyl analog 4-bromo-2-methyl-7-nitroisoindolin-1-one (CAS 1257996-66-9) also contains the 4-bromo and 7-nitro groups [1], its methyl cap prevents functionalization at this position, limiting its use as a central core for library enumeration [2]. The presence of the N-H group in the target compound provides an additional synthetic vector, a distinction that is absolute in terms of available reactive sites.
| Evidence Dimension | Number of Reactive Sites for Library Synthesis |
|---|---|
| Target Compound Data | Three sites: 4-Br, 7-NO2, N-H lactam |
| Comparator Or Baseline | 4-bromo-2-methyl-7-nitroisoindolin-1-one: Two sites: 4-Br, 7-NO2 |
| Quantified Difference | Target compound offers 50% more initial diversification points. |
| Conditions | Structural analysis; inferred from synthetic potential |
Why This Matters
This additional functional handle enables more complex and diverse molecular libraries to be synthesized from a single starting material, a key factor for hit-to-lead optimization in drug discovery.
- [1] MolAid. 4-bromo-2-methyl-7-nitro-2,3-dihydro-isoindol-1-one. Chemical Database Entry. CAS: 1257996-66-9. View Source
- [2] WO2012074951A1. Macrocyclic Kinase Inhibitors. Patent Application. View Source
